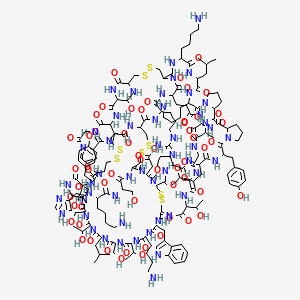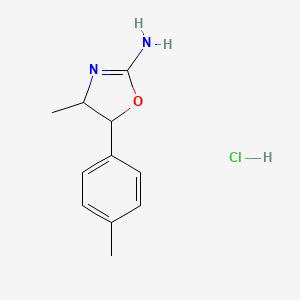
Obtustatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Highly potent integrin α1β1 inhibitor (IC50 = 0.8 nM for α1β1 binding to type IV collagen). Selective for α1β1 over α2β1, αIIbβ3, αvβ3, α4β1, α5β6, α9β1 and α4β7. Inhibits FGF2-stimulated angiogenesis in the chicken chorioallantoic model. Displays antitumor efficacy in a synergistic mouse model of Lewis lung carcinoma; blocks human melanoma growth in nude mice.
Properties
Molecular Formula |
C184H284N52O57S8 |
|---|---|
Molecular Weight |
4393.07 |
IUPAC Name |
2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid |
InChI |
InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194) |
SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6=CNC7=CC=CC=C76)CCCCN)C(C)O)CO)CC(C)C)C(C)O)CO)CC8=CNC=N8)CC9=CC=C(C=C9)O)C(=O)N4)C(C)O)C(C)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CCCCN)CC(C)C)CCCCN)CCC(=O)N)CCCNC(=N)N)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NCC(=O)O)C(C)O)C(C)O |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




